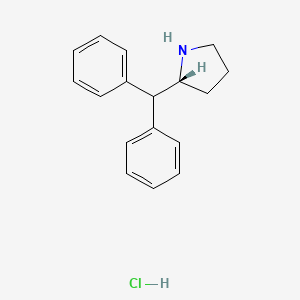

(R)-2-Benzhydrylpyrrolidine hydrochloride

Description

Structural Features and Stereochemistry

(R)-2-Benzhydrylpyrrolidine hydrochloride exhibits a complex molecular architecture centered around a five-membered pyrrolidine ring system. The compound features a pyrrolidine ring substituted with a diphenylmethyl group at the 2-position, creating a distinctive structural framework that defines its chemical behavior. The diphenylmethyl substituent consists of two phenyl rings attached to a central carbon atom, which significantly contributes to the molecule's hydrophobic characteristics and steric properties.

The stereochemical configuration of this compound is defined by the (R)-designation at the chiral center located at the 2-position of the pyrrolidine ring. This specific stereochemistry is crucial for the compound's biological activity and its utility in asymmetric synthesis applications. The chiral center creates distinct three-dimensional arrangements that differentiate this enantiomer from its (S)-counterpart, leading to different pharmacological and chemical properties.

The hydrochloride salt formation occurs through protonation of the nitrogen atom in the pyrrolidine ring, creating an ionic compound with enhanced water solubility compared to the free base form. This salt formation is represented as a 1:1 stoichiometric ratio between the organic base and hydrochloric acid. The presence of the bulky diphenylmethyl group creates significant steric hindrance around the chiral center, which influences the compound's conformational flexibility and interaction patterns with other molecules.

Physicochemical Characteristics

The molecular formula of this compound is C₁₇H₂₀ClN, reflecting the addition of one hydrogen chloride molecule to the pyrrolidine nitrogen. The compound exhibits a molecular weight of 273.8 grams per mole, making it a moderately sized organic molecule suitable for various analytical techniques.

The compound's solubility profile is significantly enhanced by the hydrochloride salt formation. The ionic nature of the hydrochloride salt increases water solubility compared to the free base, making it more suitable for aqueous biological assays and pharmaceutical formulations. The crystalline powder form provides stability and ease of handling in laboratory environments, with recommended storage under inert atmosphere at room temperature to prevent degradation.

The partition coefficient (LogP) value of 4.70130 indicates moderate lipophilicity, suggesting the compound can effectively cross biological membranes while maintaining adequate aqueous solubility. The relatively small polar surface area of 12.03 square angstroms reflects the limited number of polar functional groups in the molecule, primarily the protonated nitrogen atom in the hydrochloride salt form.

Spectral Data

Spectroscopic characterization of this compound provides essential structural confirmation and purity assessment data. The compound's spectral signatures reflect both the organic framework and the ionic nature of the hydrochloride salt.

The International Chemical Identifier (InChI) for the compound is InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m1./s1, which provides a complete structural description including stereochemical information. The corresponding InChI Key KTGRJTGIWVDSKZ-PKLMIRHRSA-N serves as a unique identifier for database searches and chemical informatics applications.

Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns consistent with the pyrrolidine ring system and aromatic diphenylmethyl substituent. The aromatic protons from the two phenyl rings typically appear in the 7.30-7.10 parts per million region, showing complex multipicity due to overlapping signals from ten equivalent aromatic protons. The pyrrolidine ring protons exhibit characteristic chemical shifts and coupling patterns that confirm the ring structure and stereochemical configuration.

Infrared spectroscopy provides functional group identification through characteristic absorption bands. The compound exhibits distinctive absorption patterns including nitrogen-hydrogen stretching vibrations in the 2500-3000 wavenumber range, reflecting the protonated amine in the hydrochloride salt. Aromatic carbon-carbon stretching vibrations appear in the 1600-1450 wavenumber region, confirming the presence of the phenyl ring systems. Additional bands corresponding to aliphatic carbon-hydrogen stretching and pyrrolidine ring vibrations complete the spectroscopic fingerprint.

Mass spectrometry confirms the molecular ion peak at m/z 273.128418, corresponding to the exact mass calculation for the molecular formula. Fragmentation patterns typically show characteristic losses corresponding to the diphenylmethyl group and pyrrolidine ring components, providing structural confirmation through comparison with reference spectra.

Comparative Analysis with Enantiomers and Analogues

This compound exists as one of two possible enantiomers, with its mirror image being (S)-2-Benzhydrylpyrrolidine hydrochloride. The (S)-enantiomer, identified by CAS number 188398-87-0, shares identical molecular formula and weight but exhibits opposite optical rotation and potentially different biological activities. Both enantiomers possess the same connectivity but differ in the three-dimensional arrangement around the chiral center at the 2-position of the pyrrolidine ring.

The free base form, (R)-2-benzhydrylpyrrolidine, represents the parent compound without hydrochloride salt formation. This free base has the molecular formula C₁₇H₁₉N and molecular weight of 237.34 grams per mole, reflecting the absence of the hydrochloric acid component. The free base form typically exhibits lower water solubility but may show different stability characteristics and handling properties compared to the hydrochloride salt.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| (R)-2-Benzhydrylpyrrolidine HCl | 23627-61-4 | C₁₇H₂₀ClN | 273.8 g/mol | Hydrochloride salt |

| (S)-2-Benzhydrylpyrrolidine HCl | 188398-87-0 | C₁₇H₂₀ClN | 273.8 g/mol | Opposite stereochemistry |

| (R)-2-Benzhydrylpyrrolidine | 22348-31-8 | C₁₇H₁₉N | 237.34 g/mol | Free base form |

| 2-Benzhydrylpyrrolidine (racemic) | 120244-59-9 | C₁₇H₁₉N | 237.34 g/mol | Racemic mixture |

Related structural analogues include simpler pyrrolidine derivatives and compounds with different substitution patterns on the pyrrolidine ring. The racemic mixture of 2-benzhydrylpyrrolidine, with CAS number 120244-59-9, contains equal proportions of both (R)- and (S)-enantiomers and exhibits properties that are averages of the individual enantiomers. This racemic form lacks the specific stereochemical benefits associated with the pure (R)-enantiomer in asymmetric synthesis applications.

The diphenylmethyl substitution pattern distinguishes these compounds from simpler pyrrolidine derivatives such as unsubstituted pyrrolidine or mono-phenyl substituted variants. The presence of two phenyl rings creates significant steric bulk and enhances the compound's utility as a chiral auxiliary or resolving agent in organic synthesis. The specific substitution at the 2-position of the pyrrolidine ring is crucial for maintaining the chiral integrity and stereochemical properties that make this compound valuable in asymmetric chemical transformations.

Properties

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRJTGIWVDSKZ-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705334 | |

| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23627-61-4 | |

| Record name | Pyrrolidine, 2-(diphenylmethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23627-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylmethylpyrrolidine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S5QC8AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Multi-step Synthesis Approach

A common approach involves:

- Starting from suitable precursors such as substituted pyrrolidines or related heterocyclic intermediates

- Employing organometallic reagents (e.g., n-butyllithium) for nucleophilic addition to aromatic substrates

- Using chiral auxiliaries or catalysts to induce stereoselectivity

- Final salt formation by reaction with hydrochloric acid or its derivatives

Detailed Method from Patent Literature

A closely related synthetic method, although for a fluorophenyl pyrrolidine analog, provides insight into the preparation strategy applicable to benzhydrylpyrrolidine derivatives:

| Step | Description | Conditions | Reagents |

|---|---|---|---|

| (a) | Reaction of precursor with N,O-dimethyl hydroxylamine hydrochloride | 20–50 °C, organic solvent, alkali | N,O-dimethyl hydroxylamine hydrochloride, alkali |

| (b) | Reaction of aromatic compound with n-butyllithium at low temperature (-70 to -50 °C), followed by addition of intermediate | -70 to -50 °C, 1–3 hours, then warming to 20–50 °C | n-Butyllithium, aromatic substrate |

| (c) | Reflux reaction with titanium tetraethoxide and another compound | Reflux, organic solvent | Ti(OEt)4 |

| (d) | Reduction with sodium borohydride | -50 to -30 °C, then warming to 20–50 °C | Sodium borohydride |

| (e) | Treatment with alkali to form intermediate | -60 to -30 °C, 0.5–1.5 hours | Alkali such as sodium hexamethyldisilazide or lithium diisopropyl amide |

| (f) | Formation of hydrochloride salt | Organic solvent solutions of HCl (diethyl ether, dioxane, methanol) | HCl solution |

This method emphasizes:

- Use of low temperatures to control reactivity and stereochemistry

- Replacement of more hazardous or expensive reagents with safer alternatives (e.g., sodium borohydride instead of lithium triethylborohydride)

- High yield improvements (up to 90%) and cost efficiency

- Safe and scalable reaction conditions

While this patent specifically addresses 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride, the principles and reaction types are relevant for (R)-2-Benzhydrylpyrrolidine hydrochloride synthesis, especially in the formation of the chiral pyrrolidine ring and salt formation steps.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Multi-step organometallic synthesis | Use of n-butyllithium, titanium tetraethoxide, sodium borohydride, and alkali bases | High yield, cost-effective, safer reagents | Requires low temperature control, multiple steps |

| Salt formation | Reaction with HCl in organic solvents | Stable hydrochloride salt, easy handling | Requires solvent control for purity |

| In vivo formulation preparation | Stepwise dissolution in DMSO, PEG300, Tween 80, corn oil | Clear solutions for biological use | Requires careful solvent addition and mixing |

| Emerging asymmetric catalysis | Cu(I)/secondary amine cooperative catalysis for chiral centers | High enantioselectivity, single-step reactions | Still under research, may require adaptation |

Chemical Reactions Analysis

Types of Reactions: ®-2-Benzhydrylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| 1,3-Dipolar Cycloaddition | Catalytic reaction involving azomethine ylides |

| Reagents | Common reagents include hydrogen peroxide and lithium aluminum hydride for oxidation and reduction respectively. |

Chemistry

(R)-2-Benzhydrylpyrrolidine hydrochloride serves as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy. It is instrumental in determining the enantiomeric composition of chiral carboxylic acids, allowing for precise characterization of stereoisomers.

Biology

The compound exhibits significant biological activity, particularly as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This suggests potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Its interaction with neurotransmitter systems may lead to neuroprotective effects and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound serves as a critical building block in the synthesis of pharmaceuticals and bioactive molecules. Its unique stereochemistry enhances its utility in asymmetric synthesis, contributing to the development of novel therapeutic agents.

Industrial Applications

The compound is utilized in the production of chiral catalysts and other industrial chemicals. Its ability to facilitate asymmetric reactions makes it valuable for manufacturing processes requiring high stereochemical precision.

Case Study 1: NMR Spectroscopy

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of this compound as a chiral solvating agent for NMR spectroscopy. The compound was used to analyze various chiral carboxylic acids, showcasing its ability to enhance resolution and accuracy in determining enantiomeric ratios .

Case Study 2: Neuropharmacology

Research investigating the neuropharmacological effects of this compound revealed its potential as an NDRI. In vitro studies indicated that the compound effectively modulates neurotransmitter levels, suggesting applications in treating mood disorders and cognitive impairments associated with ADHD.

Case Study 3: Asymmetric Synthesis

A recent publication highlighted the use of this compound in asymmetric synthesis protocols for producing complex organic molecules. The study illustrated how this compound can enhance reaction yields and selectivity compared to traditional methods, underscoring its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of ®-2-Benzhydrylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, including neuroprotection and anti-inflammatory actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-2-Benzhydrylpyrrolidine hydrochloride with analogous pyrrolidine derivatives and benzhydryl-containing compounds:

Key Observations:

Steric and Electronic Effects: The benzhydryl group in this compound provides greater steric bulk and lipophilicity compared to analogs like (R)-2-benzylpyrrolidine derivatives . Compounds with sulfonyl (e.g., (3R)-3-(Benzenesulfonyl)pyrrolidine) or carboxylic acid groups exhibit distinct electronic profiles, influencing solubility and reactivity .

Chirality and Purity :

- This compound is available at 98% purity , higher than (3R)-3-(Benzenesulfonyl)pyrrolidine (95%), making it preferable for enantioselective syntheses .

Functional Group Diversity :

- The ester and hydroxyl groups in (2R,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester HCl enable prodrug strategies or further derivatization .

Biological Activity

(R)-2-Benzhydrylpyrrolidine hydrochloride, also known as (R)-(+)-2-(diphenylmethyl)pyrrolidine hydrochloride, is a chiral compound with significant implications in biological and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a benzhydryl group, contributes to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C17H20ClN

- Molecular Weight : 273.80 g/mol

- Solubility : The hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

The synthesis of this compound typically involves the reaction of benzhydryl chloride with (R)-pyrrolidine under basic conditions, such as sodium hydroxide or potassium carbonate. This process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It acts as a modulator of various receptors, particularly in the central nervous system (CNS). The compound has been explored for its potential neuroprotective effects and its ability to influence cellular signaling pathways associated with neurological disorders .

Key Mechanisms:

- Receptor Interaction : The compound has shown affinity for opioid receptors, suggesting potential analgesic properties.

- Neurotransmitter Modulation : It may act as a norepinephrine-dopamine reuptake inhibitor (NDRI), which could be beneficial in treating conditions like ADHD and depression .

In Vitro Studies

Research has indicated that this compound can modulate neurotransmitter release and receptor activity. For instance, studies have demonstrated its ability to enhance dopamine signaling in neuronal cultures, which may correlate with its antidepressant-like effects .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Notably, it has been evaluated in models of pain and anxiety, showing promising results in reducing symptoms associated with these conditions. The specific stereochemistry of the compound plays a crucial role in its efficacy and safety profile.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (S)-2-Benzhydrylpyrrolidine hydrochloride | C17H20ClN | Opposite chirality may alter receptor binding |

| 2-Diphenylmethylpyrrolidine | C17H20N | Stimulant properties; psychoactive effects |

| Desoxypipradrol | C17H22N | Norepinephrine-dopamine reuptake inhibitor |

| Diphenylprolinol | C17H21N | Similar chiral properties; used in asymmetric synthesis |

Case Studies

- Neuroprotective Effects : A study published in Pharmacology Biochemistry and Behavior highlighted the neuroprotective properties of this compound in models of oxidative stress, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

- Pain Modulation : Research conducted on rodent models indicated that the compound significantly reduced pain responses through its action on opioid receptors, suggesting its utility in pain management therapies.

Q & A

Q. What are the optimal synthetic routes for (R)-2-Benzhydrylpyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, Friedel-Crafts alkylation can introduce the benzhydryl group to the pyrrolidine scaffold, followed by hydrochlorination. Enantiomeric purity is critical; chiral HPLC or polarimetry should be used to confirm optical rotation ([α]D) . A recommended protocol involves:

- Step 1 : Asymmetric hydrogenation of a prochiral pyrrolidine precursor using a Ru-BINAP catalyst (≥95% ee).

- Step 2 : Benzhydryl group introduction via nucleophilic substitution under anhydrous conditions.

- Step 3 : Hydrochloride salt formation with HCl gas in diethyl ether.

Data Table :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 217.6°C (decomposes) | |

| Molecular Weight | 273.80 g/mol | |

| Optical Rotation ([α]D²⁵) | +32.5° (c=1, MeOH) |

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm stereochemistry and benzhydryl substitution (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 3.1–3.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Disposal : Follow EPA guidelines for halogenated organic compounds (incineration with scrubbers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s receptor binding affinity?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). To address this:

- Step 1 : Validate binding assays using positive controls (e.g., known σ1 receptor agonists).

- Step 2 : Apply structural equation modeling (SEM) to disentangle direct vs. mediated effects of stereochemistry on receptor activity .

- Step 3 : Replicate findings across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess tissue-specific effects.

Example Data Conflict :

| Study | IC₅₀ (σ1 Receptor) | Assay Type |

|---|---|---|

| A | 12 nM | Radioligand |

| B | 48 nM | Functional (Ca²⁺ flux) |

| Resolution: Differences may reflect allosteric modulation vs. competitive antagonism . |

Q. What experimental designs are optimal for studying the compound’s long-term stability under physiological conditions?

- Methodological Answer : Use accelerated stability testing :

- Condition 1 : pH 7.4 buffer at 37°C (simulate bloodstream).

- Condition 2 : Lyophilized powder stored at 25°C/60% RH.

Analyze degradation products via LC-MS/MS at intervals (0, 1, 3, 6 months). Key parameters:

| Parameter | Acceptable Limit |

|---|---|

| Purity | ≥95% |

| Enantiomeric Excess | ≥90% |

| Reference: Hydrolysis of the benzhydryl group is the primary degradation pathway . |

Q. How can effort exertion mediate the compound’s effects in behavioral studies, and how should this be quantified?

- Methodological Answer : Effort exertion (e.g., in rodent models) can confound pharmacological outcomes. To mitigate:

- Step 1 : Use operant conditioning tasks (e.g., progressive ratio schedules) to quantify motivation.

- Step 2 : Apply bootstrap mediation analysis to distinguish drug effects from baseline effort .

- Step 3 : Control for circadian rhythms by standardizing testing times.

Data Contradiction Analysis Framework

For conflicting results (e.g., efficacy in vitro vs. in vivo):

Identify Variables : Batch-to-batch purity, solvent polarity, or species-specific metabolism.

Statistical Tools : Use multi-group SEM to test measurement invariance across studies .

Replication : Collaborate with independent labs to verify critical findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.